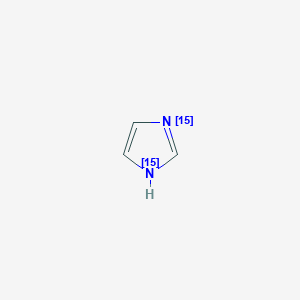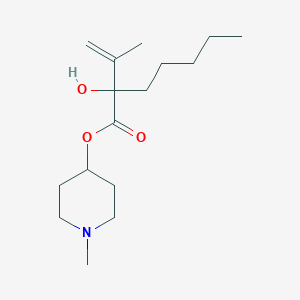
Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester is a chemical compound with the molecular formula C16H29NO3 and a molecular weight of 283.41 g/mol. This compound is known for its unique structure, which includes a heptanoic acid backbone, a hydroxy group, an isopropenyl group, and a piperidyl ester moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester typically involves esterification reactions. One common method involves the reaction of 2-hydroxy-2-isopropenylheptanoic acid with 1-methyl-4-piperidyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of 2-keto-2-isopropenylheptanoic acid.
Reduction: Formation of 2-hydroxy-2-isopropenylheptanol.
Substitution: Formation of amides or thioesters depending on the nucleophile used.
科学的研究の応用
Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific ester functionalities.
作用機序
The mechanism of action of Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then interact with specific pathways in biological systems. The hydroxy and isopropenyl groups may also play a role in modulating the compound’s activity and binding affinity.
類似化合物との比較
Similar Compounds
Heptanoic acid, 2-methyl-, methyl ester: Similar in structure but lacks the hydroxy and isopropenyl groups.
Heptanoic acid, methyl ester: Similar backbone but lacks the piperidyl ester moiety.
Uniqueness
Heptanoic acid, 2-hydroxy-2-isopropenyl-, 1-methyl-4-piperidyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the piperidyl ester moiety distinguishes it from other heptanoic acid derivatives and contributes to its unique properties and applications.
特性
CAS番号 |
101913-74-0 |
|---|---|
分子式 |
C16H29NO3 |
分子量 |
283.41 g/mol |
IUPAC名 |
(4-methylpiperidin-4-yl) 2-hydroxy-2-prop-1-en-2-ylheptanoate |
InChI |
InChI=1S/C16H29NO3/c1-5-6-7-8-16(19,13(2)3)14(18)20-15(4)9-11-17-12-10-15/h17,19H,2,5-12H2,1,3-4H3 |
InChIキー |
ZMDBBSNFEBRSQV-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(=C)C)(C(=O)OC1CCN(CC1)C)O |
正規SMILES |
CCCCCC(C(=C)C)(C(=O)OC1(CCNCC1)C)O |
同義語 |
1-Methyl-4-piperidyl-n-amyl-(isopropenyl)glycolate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate](/img/structure/B21229.png)
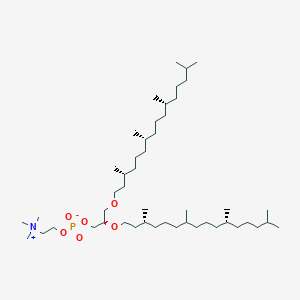
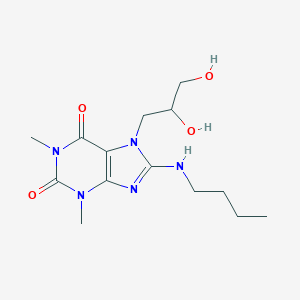
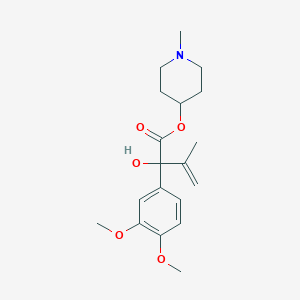
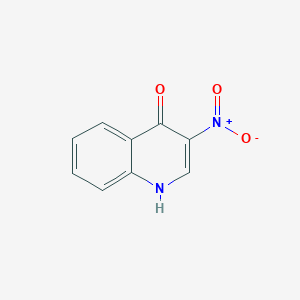
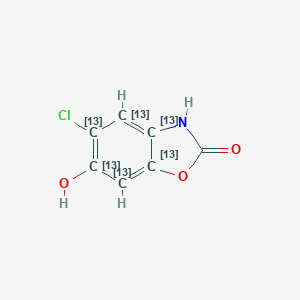

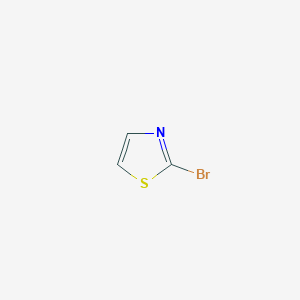

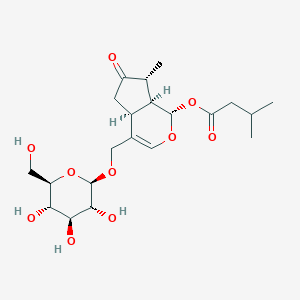
![2-[4-(Propan-2-yl)phenyl]propanenitrile](/img/structure/B21259.png)
